molecular formula C23H22N2O4S B4225732 N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4225732
M. Wt: 422.5 g/mol
InChI Key: SXWATULIPZMKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as AMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2. This inhibition may lead to a reduction in the production of inflammatory mediators, such as prostaglandins, which could be beneficial in the treatment of inflammatory diseases. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which could be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its high purity and stability. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is relatively easy to synthesize using the methods described above. However, one limitation of using N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide and its potential side effects.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide. One direction is to further investigate its potential as a selective COX-2 inhibitor for the treatment of inflammatory diseases. Another direction is to explore its potential as a building block for the synthesis of functionalized polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide and its potential applications in cancer treatment.

Scientific Research Applications

N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases. In material science, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been explored for its potential as a building block for the synthesis of functionalized polymers and materials.

properties

IUPAC Name

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-6-4-9-21(12-15)25-30(28,29)22-14-19(11-10-16(22)2)23(27)24-20-8-5-7-18(13-20)17(3)26/h4-14,25H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWATULIPZMKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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